1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride
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Overview
Description
1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride is a chemical compound known for its unique structure and properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . This compound is part of the imidazole family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride involves several steps. One common method includes the reaction of 1-methylimidazole with chlorosulfonic acid, followed by neutralization with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required standards for various applications .
Chemical Reactions Analysis
1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Imidazole-4-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, leading to different reactivity and applications.
2-Methylimidazole: Another imidazole derivative with different substitution patterns, affecting its chemical and biological properties.
The unique combination of the methyl and sulfonic acid groups in this compound gives it distinct properties and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-methylimidazole-4-sulfonic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S.ClH/c1-6-3-5-2-4(6)10(7,8)9;/h2-3H,1H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENDXNFMHLQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1S(=O)(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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